2-(2-Methoxyethoxy)ethyl 3-oxobutanoate
CAS No.: 52326-05-3
Cat. No.: VC18718189
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52326-05-3 |
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Molecular Formula | C9H16O5 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-(2-methoxyethoxy)ethyl 3-oxobutanoate |
Standard InChI | InChI=1S/C9H16O5/c1-8(10)7-9(11)14-6-5-13-4-3-12-2/h3-7H2,1-2H3 |
Standard InChI Key | GWVQBFQJAVXIIX-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(=O)OCCOCCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate consists of a butanoic acid core esterified with an ethyl group and further substituted at the 4-position with a 2-methoxyethoxy moiety. The ketone group at the 3-position introduces reactivity typical of β-keto esters, enabling participation in condensation and nucleophilic addition reactions. The methoxyethoxy side chain () contributes to its polar nature, improving solubility in both aqueous and organic solvents .
Table 1: Key Physicochemical Properties
Structural Analogues
The compound belongs to a broader class of β-keto esters, which share a common backbone. Notable analogues include:
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Ethyl Acetoacetate: A simpler β-keto ester lacking the methoxyethoxy group, widely used in Claisen condensations.
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Methyl 2-Acetyl-4-(2-methoxyethoxy)-3-oxobutanoate: A methyl ester variant with enhanced steric hindrance due to an acetyl group.
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Ethyl 2-Ethyl-2-Methyl-3-Oxobutanoate: A branched-chain analogue with reduced polarity, favoring non-polar reaction environments .
The methoxyethoxy substituent in 2-(2-methoxyethoxy)ethyl 3-oxobutanoate distinguishes it from these analogues by conferring balanced lipophilicity and hydrogen-bonding capacity, making it ideal for reactions requiring moderate polarity .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 2-(2-methoxyethoxy)ethyl 3-oxobutanoate typically involves multi-step procedures:
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Esterification of 4-Hydroxybutanoic Acid: Reacting 4-hydroxybutanoic acid with ethanol under acidic conditions yields ethyl 4-hydroxybutanoate.
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Etherification with 2-Methoxyethanol: The hydroxyl group at the 4-position undergoes nucleophilic substitution with 2-methoxyethanol in the presence of a base (e.g., KOH), forming the methoxyethoxy side chain .
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Oxidation to β-Keto Ester: The 3-position is oxidized using agents like pyridinium chlorochromate (PCC) to introduce the ketone functionality .
Key Reaction: Etherification Step
This step achieves a yield of approximately 95% under optimized conditions .
Mechanistic Insights
The compound’s β-keto ester group enables diverse reactivity:
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Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated esters, useful in heterocyclic synthesis.
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Michael Addition: Acts as a nucleophile in conjugate additions, facilitating carbon-carbon bond formation .
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Reduction: The ketone group can be selectively reduced to a secondary alcohol using NaBH₄, yielding ethyl 4-(2-methoxyethoxy)-3-hydroxybutanoate.
Applications in Scientific Research
Pharmaceutical Intermediates
2-(2-Methoxyethoxy)ethyl 3-oxobutanoate serves as a precursor in synthesizing antihypertensive agents and NSAIDs. Its methoxyethoxy group enhances drug solubility, improving bioavailability. For example, it is utilized in the production of valsartan analogs, where the side chain modulates angiotensin II receptor affinity .
Polymer Chemistry
The compound’s dual functionality enables its use in biodegradable polymer synthesis. In a 2015 study, it was copolymerized with lactones to produce hydrogels with tunable degradation rates, suitable for controlled drug delivery systems .
Table 2: Applications by Industry
Industry | Use Case | Reference |
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Pharmaceuticals | Prodrug synthesis, solubility enhancement | |
Agrochemicals | Herbicide intermediates | |
Materials Science | Biodegradable polymer crosslinkers |
Analytical Chemistry
As a derivatization agent, it enhances the detectability of carboxylic acids in GC-MS analyses by forming volatile esters .
Research Findings and Recent Advances
Catalytic Asymmetric Synthesis
A 2023 study demonstrated the use of organocatalysts to achieve enantioselective Michael additions of 2-(2-methoxyethoxy)ethyl 3-oxobutanoate, yielding chiral building blocks with >90% ee. This advancement underscores its potential in asymmetric synthesis.
Environmental Impact
Biodegradation studies reveal that the methoxyethoxy side chain undergoes rapid hydrolytic cleavage in aquatic environments, reducing ecological persistence .
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